molecular formula C18H16N6O2 B2956386 3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034448-91-2

3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2956386
CAS No.: 2034448-91-2
M. Wt: 348.366
InChI Key: JDPAFLFLFIXXMN-UHFFFAOYSA-N
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Description

3-((1-(1H-Benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-carbonitrile core linked via an ether bond to a piperidine moiety, which is further substituted with a benzimidazole-carbonyl group.

Properties

IUPAC Name

3-[1-(3H-benzimidazole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c19-9-16-17(21-6-5-20-16)26-13-2-1-7-24(10-13)18(25)12-3-4-14-15(8-12)23-11-22-14/h3-6,8,11,13H,1-2,7,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPAFLFLFIXXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CN3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that incorporates a benzimidazole moiety, a piperidine ring, and a pyrazine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound's structure can be broken down into three primary components:

  • Benzimidazole : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Piperidine : A nitrogen-containing heterocycle that often enhances the pharmacological profile of compounds.
  • Pyrazine : A six-membered aromatic ring that contributes to the compound's electronic properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazine and benzimidazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli.

Compound MIC (μg/mL) Activity
This compoundTBDPotentially active against Gram-positive and Gram-negative bacteria

The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL, suggesting that structural modifications can lead to enhanced potency against resistant strains .

Anticancer Activity

The benzimidazole derivatives are also being explored for their anticancer properties. Research has demonstrated that compounds featuring the benzimidazole scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study highlighted that certain benzimidazole derivatives could inhibit the NLRP3 inflammasome pathway, which is implicated in cancer progression. The correlation between structure and biological activity suggests that modifications in the piperidine and pyrazine components may enhance these effects .

Case Study 1: Antimicrobial Evaluation

In a comparative study focusing on antimicrobial activity, several derivatives similar to this compound were synthesized and tested. The results indicated that modifications to the piperidine ring significantly affected the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Mechanism

Another study investigated the anticancer potential of benzimidazole-based compounds, revealing that they could effectively induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death. This suggests that this compound may also exhibit similar mechanisms due to its structural components.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Bioactivity
3-((1-(1H-Benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (Target) Not explicitly provided ~360 (estimated) Benzimidazole-carbonyl Kinase inhibition, antimicrobial
3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₆H₁₈N₆O₂S 358.4 Thiadiazole-carbonyl Pesticidal
3-((1-(5-Oxopyrrolidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₄H₁₅N₅O₃ 301.30 Pyrrolidone-carbonyl Improved solubility
3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile C₁₈H₂₁N₅O₃ 355.4 Isoxazole-propanoyl Electrophilic modulation

Research Findings and Hypotheses

  • Synthetic Accessibility: The target compound shares synthetic pathways with pyrazine-carbonitriles described in multi-component reactions (e.g., one-pot syntheses for pyranopyrazoles) .
  • The pyrazine-carbonitrile group may enhance binding to enzymatic active sites .
  • Agrochemical Potential: Analogues like fipronil and ethiprole demonstrate that carbonitrile-containing compounds are potent neurotoxins in insects, implying possible pesticidal utility for the target compound .

Q & A

Q. What are the key synthetic routes for constructing the benzoimidazole-piperidine-pyrazine-carbonitrile scaffold?

The synthesis typically involves coupling a benzoimidazole-carbonyl derivative with a piperidine intermediate, followed by functionalization of the pyrazine-carbonitrile moiety. For example:

  • Step 1 : React 1H-benzo[d]imidazole-5-carboxylic acid with piperidin-3-ol under carbodiimide coupling conditions (e.g., EDCI/HOBt) to form the amide linkage .
  • Step 2 : Introduce the pyrazine-2-carbonitrile group via nucleophilic aromatic substitution (SNAr) using a cyano-substituted pyrazine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Reflux in ethanol with catalytic piperidine improves yield and purity by facilitating cyclization and eliminating side products .

Q. How is spectroscopic characterization (e.g., NMR, IR) applied to confirm the structure of such compounds?

  • ¹H NMR : Signals at δ 3.98–4.21 ppm confirm the piperidine and pyrazine protons, while aromatic protons (δ 6.7–7.9 ppm) validate the benzoimidazole and pyrazine rings .
  • IR : Peaks at ~2217 cm⁻¹ (C≡N stretch) and ~1670 cm⁻¹ (C=O stretch) confirm the cyano and carbonyl groups, respectively .
  • Mass Spectrometry : A molecular ion peak at m/z 462 ([M+1]⁺) aligns with the expected molecular weight .

Intermediate-Level Research Questions

Q. What reaction conditions optimize the coupling of benzoimidazole derivatives with piperidine intermediates?

  • Solvent : Ethanol or DMF is preferred for solubility and reaction efficiency .
  • Catalyst : Piperidine (0.1–1.0 eq) enhances nucleophilicity and reduces side reactions during cyclization .
  • Temperature : Reflux (70–80°C) ensures complete conversion without decomposition .

Q. How can regioselectivity challenges in pyrazine functionalization be addressed?

  • Directing Groups : Electron-withdrawing groups (e.g., cyano) on pyrazine direct substitution to the ortho/para positions .
  • Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups with high regiocontrol .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Modular Design : Vary substituents on the benzoimidazole (e.g., electron-donating/-withdrawing groups) and piperidine (e.g., spirocyclic or alkyl chains) to probe interactions with biological targets .
  • Biological Assays : Test derivatives against kinase or protease targets using enzyme inhibition assays (IC₅₀) and cellular viability models (e.g., MTT assays) .

Q. What computational methods are used to model interactions between this compound and biological targets?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in ATP-binding pockets or allosteric sites .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes .

Q. How can data contradictions in spectral or bioactivity results be resolved?

  • Case Study : If experimental ¹H NMR shifts deviate from computational predictions (e.g., DFT), re-examine solvent effects or tautomeric forms .
  • Bioactivity Discrepancies : Validate conflicting IC₅₀ values using orthogonal assays (e.g., SPR vs. fluorescence polarization) and control for compound purity (HPLC ≥95%) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in multi-step syntheses?

  • Intermediate Purification : Use flash chromatography (cyclohexane/ethyl acetate gradients) after each step to remove byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 6 h to 30 min) and improve yields by 15–20% .

Q. How are stability issues (e.g., hydrolytic degradation) addressed during storage?

  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent moisture absorption .
  • Formulation : Prepare stock solutions in DMSO with stabilizers (e.g., BHT) to inhibit oxidation .

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